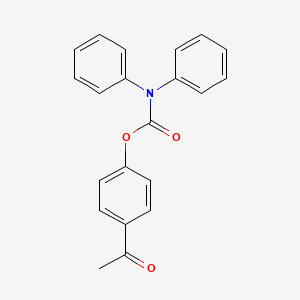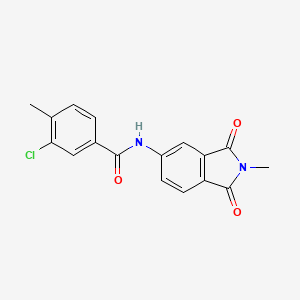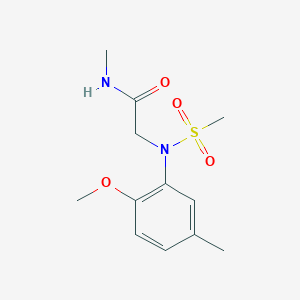
N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMNG, is a chemical compound that has been the subject of numerous scientific research studies. MMNG has been synthesized using various methods, and its mechanism of action has been thoroughly investigated.
作用機序
MMNG exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. MMNG has also been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. Inhibition of GAPDH leads to a decrease in energy production and ultimately, cell death.
Biochemical and Physiological Effects:
MMNG has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth and metastasis. In addition, MMNG has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using MMNG in lab experiments is its specificity for PARP and GAPDH. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using MMNG is its low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
Future research on MMNG could focus on its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further investigation into its neuroprotective effects could lead to its potential use in the treatment of neurodegenerative diseases. Finally, developing more efficient synthesis methods for MMNG could make it more widely available for research and potential clinical use.
合成法
MMNG can be synthesized using various methods. One of the most commonly used methods involves the reaction of N-methyl glycine with 2-methoxy-5-methylbenzoyl chloride, followed by the addition of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain MMNG.
科学的研究の応用
MMNG has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer cells. MMNG has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-5-6-11(18-3)10(7-9)14(19(4,16)17)8-12(15)13-2/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAANWIFJNNRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155731 |
Source


|
| Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333449-50-6 |
Source


|
| Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333449-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

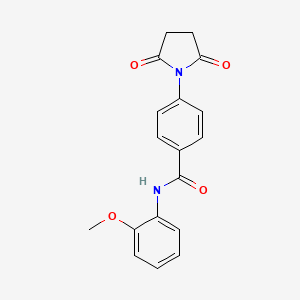
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)

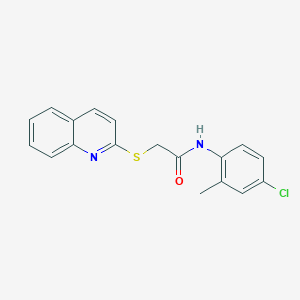
![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
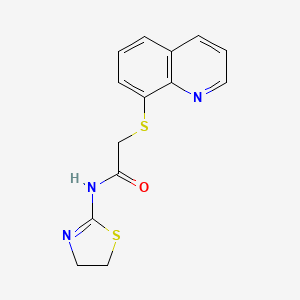
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
